

Benzyl hexyl ether chemical properties and structure

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Compound of Interest

Compound Name: *Benzyl hexyl ether*

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An In-depth Technical Guide to **Benzyl Hexyl Ether**: Chemical Properties and Structure

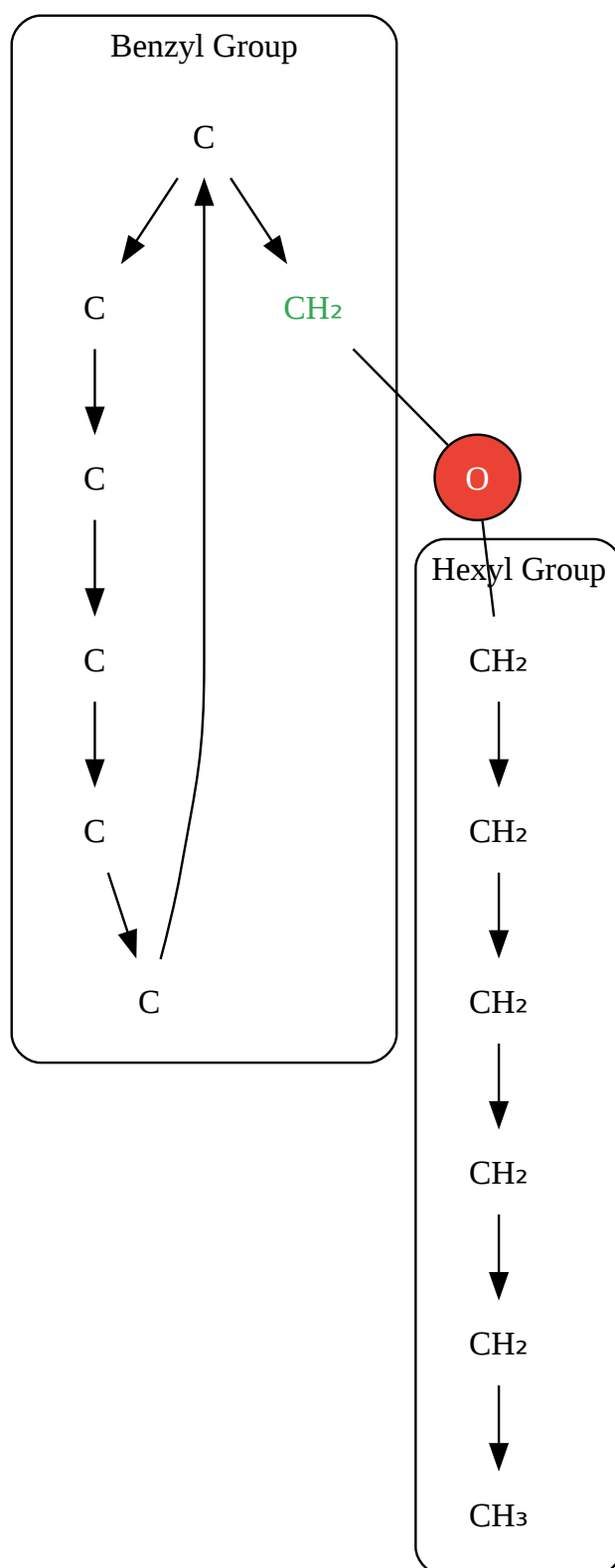
For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl hexyl ether is an organic compound with applications in the fragrance and chemical synthesis sectors. This document provides a comprehensive overview of its chemical and physical properties, structural information, and detailed experimental protocols relevant to its synthesis and analysis. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work. All quantitative data is presented in tabular format for clarity, and key processes are visualized using Graphviz diagrams.

Chemical Structure and Identification

Benzyl hexyl ether, systematically named hexoxymethylbenzene, is an aromatic ether. Structurally, it consists of a benzyl group attached to a hexyl group through an ether linkage.



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Caption: Chemical structure of **benzyl hexyl ether**.

The following table summarizes the key identifiers for **benzyl hexyl ether**.

Identifier	Value
IUPAC Name	hexoxymethylbenzene[1][2]
CAS Number	61103-84-2[1][2][3][4][5]
Molecular Formula	C13H20O[1][2][3][4][5][6]
SMILES	CCCCCOCOC1=CC=CC=C1[1][3][5][6]
InChI	InChI=1S/C13H20O/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3[1][6]
InChIKey	CBXXPNJELNWIJCH-UHFFFAOYSA-N[1][6]

Physicochemical Properties

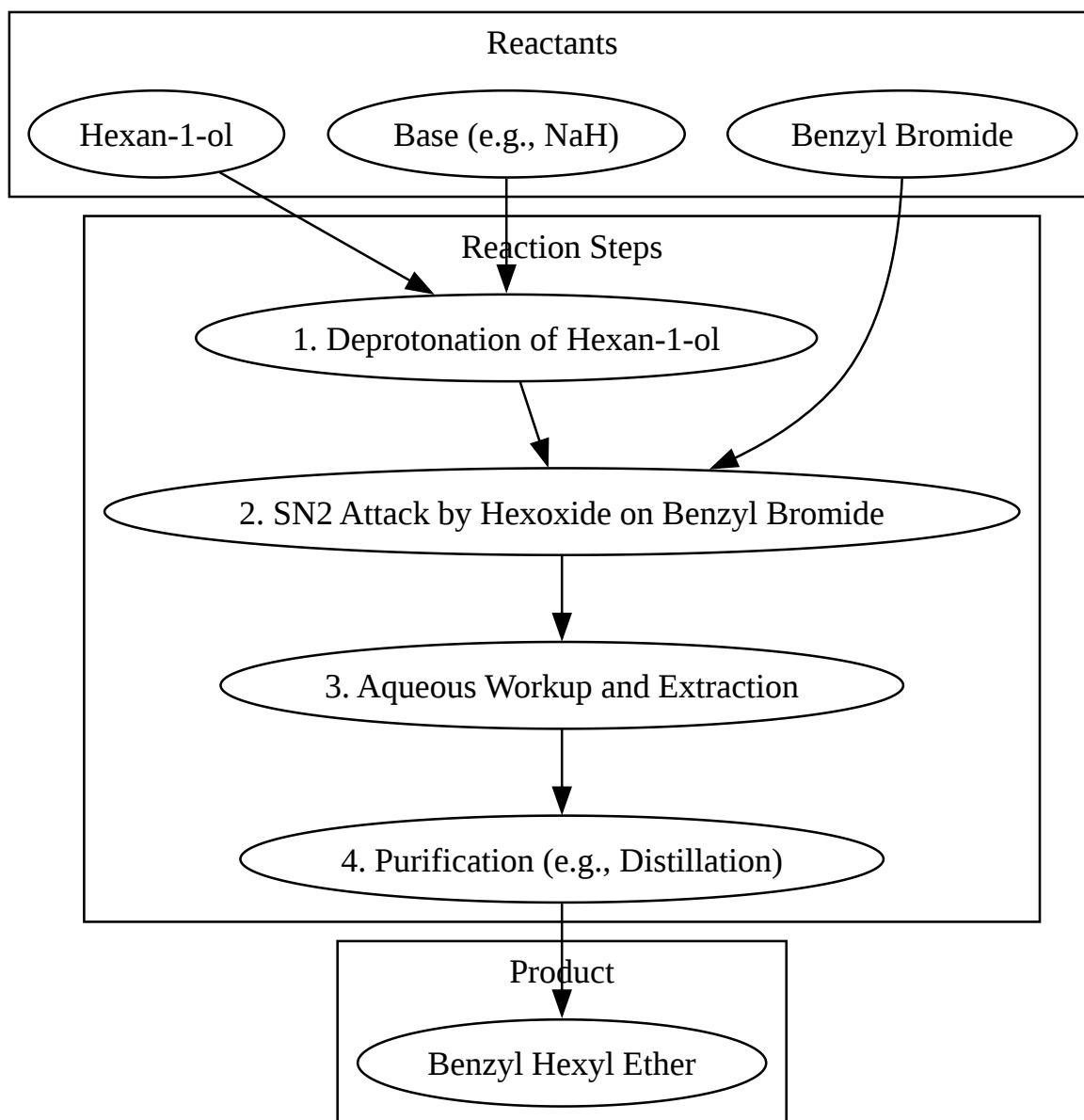
The physical and chemical properties of **benzyl hexyl ether** are crucial for its handling, application, and analysis. These properties have been compiled from various sources and are presented in the table below.

Property	Value
Molecular Weight	192.30 g/mol [1] [2] [3] [4] [5]
Appearance	Colorless liquid
Boiling Point (estimated)	262 °C [3] [5]
Vapor Pressure (estimated)	0.0087 hPa @ 20°C; 0.0144 hPa @ 25°C [3] [5]
Density	Not available
Solubility in Water @ 25°C	0.09 g/L [3]
Solubility in Ethanol @ 25°C	4830.55 g/L [3]
Solubility in Methanol @ 25°C	2941.46 g/L [3]
Solubility in Isopropanol @ 25°C	3582.19 g/L [3]
LogP (XLogP3-AA)	3.9 [1] [2] [3] [5] [6]
Hydrogen Bond Donor Count	0 [4]
Hydrogen Bond Acceptor Count	1 [4]
Rotatable Bond Count	7 [4]

Experimental Protocols

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and effective method for the preparation of ethers. This method involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of **benzyl hexyl ether**, hexan-1-ol is first deprotonated to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with benzyl bromide.



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Caption: Williamson ether synthesis workflow for **benzyl hexyl ether**.

Detailed Methodology:

- Preparation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous hexan-1-ol to a suitable aprotic solvent such as tetrahydrofuran (THF). Cool the solution in an ice bath. Add sodium hydride (NaH) portion-

wise to the stirred solution. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium hexoxide.

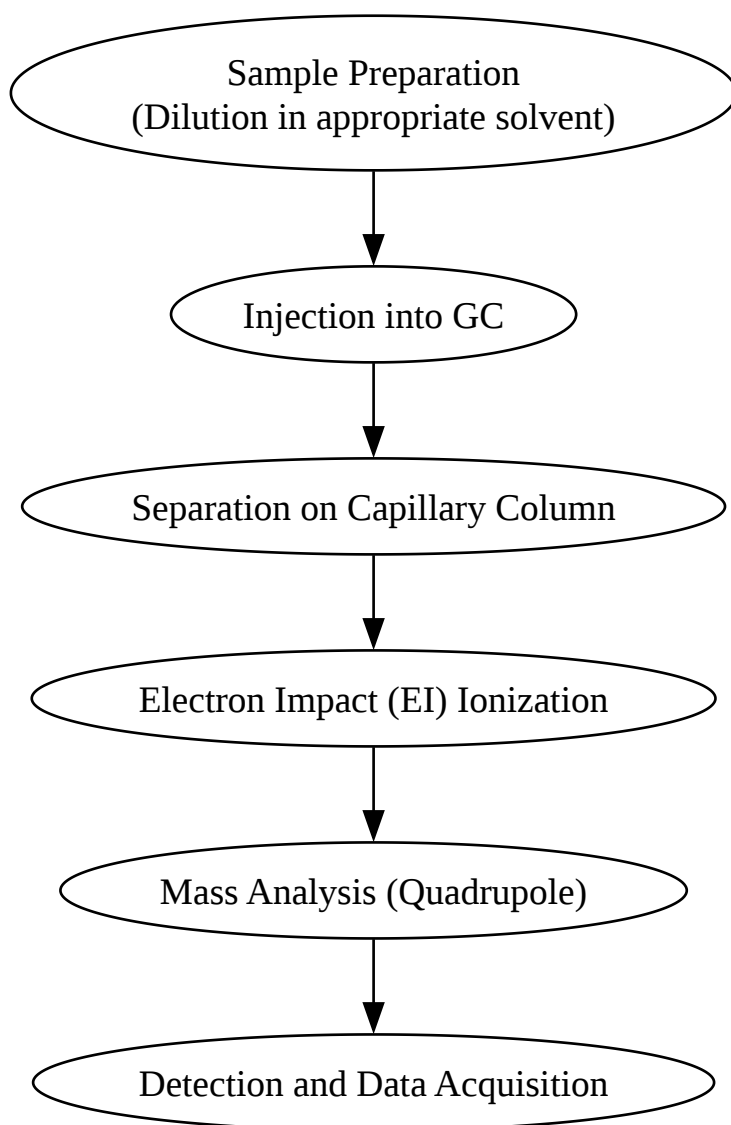
- **Nucleophilic Substitution:** To the freshly prepared alkoxide solution, add benzyl bromide dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and quench the excess NaH by the slow addition of water. Transfer the mixture to a separatory funnel and add more water and an organic solvent (e.g., diethyl ether). Separate the organic layer, and wash it sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude **benzyl hexyl ether** can then be purified by vacuum distillation to yield the final product.

Analytical Characterization

The identity and purity of the synthesized **benzyl hexyl ether** can be confirmed using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. A general protocol for the analysis of benzyl ethers is provided below.



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Caption: Experimental workflow for GC-MS analysis.

Methodology:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is suitable.
- Carrier Gas: Helium at a constant flow rate.

- **Oven Temperature Program:** A temperature gradient is typically employed, starting at a lower temperature and ramping up to a higher temperature to ensure good separation. A representative program could be: initial temperature of 60°C held for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
- **Injector and Detector Temperature:** Typically set at 250°C and 280°C, respectively.
- **Mass Spectrometry:** Electron ionization (EI) at 70 eV with a scan range of m/z 40-400.

The resulting mass spectrum of **benzyl hexyl ether** would be expected to show a molecular ion peak and characteristic fragmentation patterns, including a prominent peak at m/z 91 corresponding to the benzyl cation.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for confirming the structure of the molecule.

- **^1H NMR:** The spectrum of **benzyl hexyl ether** will show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons ($-\text{CH}_2-$) adjacent to the oxygen (around 4.5 ppm), a triplet for the methylene protons of the hexyl group adjacent to the oxygen ($-\text{OCH}_2-$) (around 3.4-3.6 ppm), and signals for the other aliphatic protons of the hexyl chain at higher fields.
- **^{13}C NMR:** The spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the hexyl chain. The carbons attached to the oxygen atom will be shifted downfield.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of **benzyl hexyl ether** will be characterized by:

- **C-O-C stretch:** A strong, characteristic absorption band in the region of 1050-1150 cm^{-1} .
- **C-H stretches:** Absorptions for aromatic and aliphatic C-H bonds will be observed.
- **C=C stretches:** Aromatic ring vibrations will appear in the 1450-1600 cm^{-1} region.

Safety and Handling

Benzyl hexyl ether should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use. GHS hazard classifications indicate that it is very toxic to aquatic life with long-lasting effects^{[1][2]}. Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid release to the environment.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of **benzyl hexyl ether**. The tabulated data and procedural diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to the outlined experimental and safety protocols will ensure the safe and effective use of this compound in a laboratory setting.

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